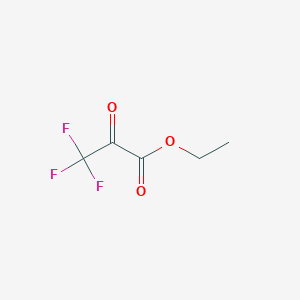

Ethyl Trifluoropyruvate

Description

Properties

IUPAC Name |

ethyl 3,3,3-trifluoro-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O3/c1-2-11-4(10)3(9)5(6,7)8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHQVUNUOIEYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371934 | |

| Record name | Ethyl Trifluoropyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13081-18-0 | |

| Record name | Ethyl 3,3,3-trifluoro-2-oxopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13081-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl Trifluoropyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3,3,3-trifluoro-2-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl Trifluoropyruvate: A Versatile Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl trifluoropyruvate (ETP) has emerged as a highly valuable and versatile building block in organic chemistry, primarily owing to the strategic placement of a trifluoromethyl group adjacent to a reactive α-keto-ester moiety. This unique structural feature imparts distinct reactivity and allows for the introduction of the trifluoromethyl group into a wide array of organic molecules. The incorporation of fluorine, and particularly the trifluoromethyl group, is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on its use in the construction of complex molecular architectures, asymmetric synthesis, and the preparation of biologically active compounds.

Core Applications in Organic Synthesis

This compound serves as a potent electrophile, readily participating in a variety of synthetic transformations.[3] Its utility is particularly pronounced in reactions designed to introduce the trifluoromethyl group, a structural motif that can dramatically influence a molecule's electronic properties, lipophilicity, and metabolic stability.[3] Key applications include its role as a precursor for various fluorinated heterocycles and carbocycles, its use in multicomponent reactions, and its application in asymmetric synthesis to generate chiral molecules with high enantiopurity.

Building Block for Fluorinated Compounds

This compound is a fundamental reagent for the synthesis of a diverse range of fluorine-containing compounds.[4] It can undergo condensation reactions with various nucleophiles, such as amines, to form complex ring systems.[3] For instance, its reaction with hydrazine (B178648) derivatives can lead to the formation of fluorinated pyrazoles.[3]

Multicomponent Domino Cyclizations

A significant application of this compound is in multicomponent domino cyclization reactions for the synthesis of complex heterocyclic structures.[5][6] These reactions allow for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation. For example, the three-component reaction of this compound with methyl ketones and amino alcohols provides a direct route to γ-lactam annulated oxazacycles, which are prevalent scaffolds in many natural bioactive molecules.[5][6]

A notable example is the synthesis of trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones and tetrahydropyrrolo[2,1-b][7][8]oxazine-6-ones.[6] The reaction mechanism involves a domino sequence of reactions, initiated by the formation of an aldol-type adduct, which then undergoes cyclization and subsequent transformations to yield the final bicyclic products.[6]

Logical Workflow for the Three-Component Domino Cyclization

Caption: Logical workflow of the three-component domino cyclization reaction.

Asymmetric Synthesis

This compound is extensively used as a substrate in asymmetric synthesis to generate chiral molecules containing a trifluoromethylated stereocenter. The electron-withdrawing nature of the trifluoromethyl group activates the adjacent ketone for nucleophilic attack, making it an excellent substrate for various enantioselective transformations.

Enantioselective Friedel-Crafts Alkylation: The Friedel-Crafts alkylation of arenes and heteroarenes with this compound provides a direct method for the synthesis of chiral α-trifluoromethylated aryl and heteroaryl hydroxyalkanoic acid esters.[4][9] This reaction is often catalyzed by chiral Lewis acids or organocatalysts. For instance, the enantioselective Friedel-Crafts alkylation of indoles with this compound has been achieved with high enantioselectivity using chiral bis(imidazoline) ligands.[9]

Asymmetric Aldol and Mannich Reactions: Organocatalyst-mediated asymmetric aldol and Mannich reactions of this compound have been developed to synthesize α-trifluoromethyl-substituted tertiary alcohols and amines with high enantioselectivity.[10] For example, diarylprolinol has been used as a catalyst for the asymmetric aldol reaction of this compound with aldehydes.[10] Similarly, the direct aldol-type reaction of oxindoles with this compound, catalyzed by Cinchona alkaloids, can generate two contiguous asymmetric quaternary carbon centers in a single step with excellent enantioselectivities.[11]

Synthesis of Chiral α-Trifluoromethyl Amino Acids: this compound is a key starting material for the synthesis of enantiopure α-trifluoromethyl amino acids, which are valuable building blocks for peptide and protein engineering.[12][13] A concise synthesis of both enantiomers of α-trifluoromethyl-proline has been reported, where the key step is a diastereoselective allylation of an imine derived from this compound and a chiral auxiliary.[12][13]

Experimental Workflow for Asymmetric Synthesis of α-Tfm-Proline

Caption: General experimental workflow for the synthesis of α-Tfm-proline.

Quantitative Data Summary

The following tables summarize quantitative data from key reactions involving this compound, providing insights into reaction efficiency and stereoselectivity.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Conditions | Yield | Reference |

| Ethyl-2-ethoxytetrafluoropropionate | SbF₅ | Heat, Distillation | 83.0% | [7] |

| Ethyl 3,3,3-trifluorolactate | NaClO·5H₂O | Acetonitrile, 20°C, 30 min | 97% (quantitative yield by ¹⁹F-NMR) | [4] |

Table 2: Reduction of this compound

| Reducing Agent | Solvent | Conditions | Product | Yield | Reference |

| NaBH₄ | Ether | 0°C to room temp, 1 hr | Ethyl 3,3,3-trifluoro-2-hydroxypropanoate | 83% | [8] |

Table 3: Three-Component Domino Cyclization

| Methyl Ketone | Amino Alcohol | Solvent | Product Diastereomeric Ratio | Yield | Reference |

| Acetone | 2-Aminoethanol | 1,4-Dioxane | Mixture of products | - | [6] |

| Acetone | 2-Aminoethanol | THF | trans,cis:cis,cis = 60:40 | - | [6] |

| Acetophenone | 2-Aminoethanol | 1,4-Dioxane | Single diastereomer | - | [6] |

Table 4: Asymmetric Aldol-Type Reaction of Oxindoles with this compound

| Oxindole Substituent | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |

| H | (DHQD)₂PHAL | 71:29 to 97:3 | 90:10 to >99:1 | [11] |

| Various | (DHQD)₂PHAL or (DHQ)₂PHAL | Good to high | Excellent | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound from Ethyl-2-ethoxytetrafluoropropionate[7]

-

Apparatus: A 500 mL 3-neck pot equipped with a distillation apparatus and flushed with nitrogen.

-

Procedure:

-

Charge the reaction vessel with 340.3 g (1.56 mol) of ethyl-2-ethoxytetrafluoropropionate and 19.5 g (0.09 mol) of SbF₅.

-

Heat the mixture to initiate distillation.

-

Collect the distillate.

-

-

Yield: 220 g (83.0%) of this compound, b.p. 88-89°C.

Synthesis of this compound from Ethyl 3,3,3-trifluorolactate[4]

-

Procedure:

-

Dissolve 10 g (58 mmol) of ethyl 3,3,3-trifluorolactate in 58 mL of acetonitrile.

-

Add 11 g (67 mmol) of NaClO·5H₂O to the solution.

-

Stir the mixture at 20°C for 30 minutes.

-

Quench the reaction by adding 0.38 g (1.5 mmol) of sodium thiosulfate (B1220275) pentahydrate.

-

Add 0.33 g (3.9 mmol) of sodium hydrogencarbonate and 10 g (70 mmol) of sodium sulfate.

-

Stir and then filter to remove solid matter.

-

-

Analysis: ¹⁹F-NMR analysis of the filtrate indicated a quantitative yield of 97%.

Reduction of this compound with Sodium Borohydride[8]

-

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5.00 g (29.4 mmol) of this compound in 50 mL of ether.

-

Cool the mixture to 0°C.

-

Add 559 mg (14.8 mmol) of NaBH₄ portionwise.

-

Stir the resulting solution at room temperature for 1 hour.

-

Dilute the reaction mixture with 20 mL of H₂O.

-

Extract the mixture with dichloromethane (B109758) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Yield: 4.20 g (83%) of ethyl 3,3,3-trifluoro-2-hydroxypropanoate as a colorless solid.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, offering efficient pathways for the introduction of the trifluoromethyl group into a wide range of molecular scaffolds. Its applications in the synthesis of complex heterocycles, fine chemicals, and, notably, in asymmetric synthesis for the preparation of chiral building blocks, underscore its importance in both academic research and industrial drug development. The continued exploration of its reactivity is expected to unveil new synthetic methodologies and contribute to the development of novel molecules with significant biological and material properties.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 13081-18-0 [chemicalbook.com]

- 5. Buy this compound | 13081-18-0 [smolecule.com]

- 6. Multicomponent Domino Cyclization of this compound with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Page loading... [guidechem.com]

- 9. 3,3,3-三氟丙酮酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Ethyl Trifluoropyruvate chemical properties and reactivity

An In-depth Technical Guide to Ethyl Trifluoropyruvate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3,3,3-trifluoropyruvate (ETFP) is a valuable and highly reactive fluorinated building block in modern organic synthesis. Its unique structure, featuring adjacent ketone and ester functionalities strongly activated by a trifluoromethyl group, makes it a potent electrophile for creating complex, fluorine-containing molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its use in key synthetic transformations, serving as a technical resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid.[1] Its physical and chemical properties are summarized in the tables below. The presence of the electron-withdrawing trifluoromethyl group significantly influences the compound's reactivity and spectroscopic characteristics.

Physical Properties

The key physical properties of this compound are detailed in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 13081-18-0 | [2][3] |

| Molecular Formula | C₅H₅F₃O₃ | [2][3] |

| Molecular Weight | 170.09 g/mol | [2][4] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | 95 - 98 °C | [2] |

| Density | 1.283 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.341 | [2][5] |

| Flash Point | 31 °C (87.8 °F) - closed cup | |

| Vapor Pressure | 12.49 hPa at 25 °C | [2] |

| Solubility | Miscible with dichloromethane (B109758) | [2] |

Spectroscopic Data

The spectroscopic data for this compound is crucial for reaction monitoring and characterization. Key data from NMR and IR spectroscopy are summarized in Table 2.

| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference(s) |

| ¹H NMR | δ ~4.4 ppm (q, 2H, -OCH₂CH₃)δ ~1.4 ppm (t, 3H, -OCH₂CH₃) | [4][6] |

| ¹³C NMR (in CDCl₃) | δ ~181 ppm (q, C=O, ketone)δ ~159 ppm (s, C=O, ester)δ ~115 ppm (q, -CF₃)δ ~65 ppm (s, -OCH₂CH₃)δ ~13 ppm (s, -OCH₂CH₃) | [4][7] |

| ¹⁹F NMR (vs CFCl₃) | δ ~ -76 to -85 ppm (s) | [1][8][9] |

| IR Spectroscopy | ~1750-1780 cm⁻¹ (C=O stretch, ketone & ester)~1100-1300 cm⁻¹ (C-F stretch) | [10][11] |

| Mass Spectrometry (EI) | m/z = 170 [M]⁺Expected fragments: [M-29]⁺ (-C₂H₅), [M-45]⁺ (-OC₂H₅), [M-69]⁺ (-CF₃), [M-73]⁺ (-COOC₂H₅) | [12][13] |

Reactivity and Synthetic Applications

The core of this compound's utility lies in the high electrophilicity of its two carbonyl carbons, which is significantly enhanced by the inductive effect of the adjacent CF₃ group. This makes it an excellent substrate for a wide range of nucleophilic addition and condensation reactions.

Friedel–Crafts Alkylation

This compound is widely used in enantioselective Friedel–Crafts alkylations of electron-rich aromatic and heteroaromatic compounds like indoles, phenols, and pyrroles.[14] These reactions, often catalyzed by chiral Lewis acids (e.g., bisoxazoline copper(II) complexes), provide efficient access to optically active α-trifluoromethyl-α-hydroxy esters, which are important chiral building blocks.[15]

Aldol and Aldol-Type Reactions

The activated ketone carbonyl readily participates in Aldol and related reactions. For instance, organocatalytic, asymmetric direct Aldol-type reactions with substrates like oxindoles have been developed.[16] These reactions can generate two contiguous stereocenters, one of which is a quaternary carbon bearing a trifluoromethyl group, in a single step with high diastereoselectivity and enantioselectivity.[16][17]

Multicomponent Reactions for Heterocycle Synthesis

ETFP is an excellent substrate for multicomponent domino reactions to construct complex heterocyclic frameworks. A notable example is the three-component cyclization with methyl ketones and amino alcohols to produce trifluoromethyl-substituted bicyclic γ-lactams, such as tetrahydropyrrolo[2,1-b]oxazol-5-ones.[18]

Reduction

The ketone carbonyl can be selectively reduced over the ester group using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield ethyl 3,3,3-trifluoro-2-hydroxypropanoate.[12] This product is another valuable chiral intermediate in synthetic chemistry.

Experimental Protocols

Detailed methodologies for key transformations are provided below. Standard laboratory safety precautions should always be observed when handling these reagents.

Protocol 1: Synthesis of this compound

One common synthesis involves the oxidation of ethyl 3,3,3-trifluorolactate.[2]

Methodology:

-

Reaction Setup : To a suitable reaction vessel, add ethyl 3,3,3-trifluorolactate (1.0 eq) and dissolve it in acetonitrile (B52724) (approx. 1.0 mL per mmol of lactate).[2]

-

Oxidation : Add sodium hypochlorite (B82951) pentahydrate (NaClO·5H₂O, 1.2 eq) to the solution and stir the mixture at 20°C for 30 minutes.[2]

-

Monitoring : The reaction progress can be monitored by ¹⁹F NMR, checking for the complete consumption of the starting material.[2]

-

Quenching : Once the reaction is complete, quench the remaining oxidant by adding sodium thiosulfate (B1220275) pentahydrate (0.026 eq) and stirring.[2]

-

Workup : Add sodium bicarbonate (0.067 eq) and anhydrous sodium sulfate (B86663) (1.2 eq). Stir the mixture and then remove the solid matter by filtration.[2]

-

Purification : The filtrate, containing the crude product, is purified by simple distillation (e.g., up to 48°C at 0.5 kPa) to yield pure this compound.[2]

Protocol 2: Reduction of this compound with NaBH₄

This protocol describes the selective reduction of the ketone functionality.[12]

Methodology:

-

Reaction Setup : In a 100 mL round-bottom flask, dissolve this compound (5.00 g, 29.4 mmol, 1.0 eq) in diethyl ether (50 mL).[12]

-

Cooling : Cool the mixture to 0°C using an ice bath.[12]

-

Reduction : Add sodium borohydride (NaBH₄, 559 mg, 14.8 mmol, 0.5 eq) portion-wise to the cooled solution.[12]

-

Reaction : Allow the resulting solution to warm to room temperature and stir for 1 hour.[12]

-

Workup : Dilute the reaction mixture with water (20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).[12]

-

Isolation : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,3,3-trifluoro-2-hydroxypropyl ethanoate.[12]

Protocol 3: Catalytic Enantioselective Friedel-Crafts Alkylation of Indole (B1671886)

This is a representative procedure for the C-H functionalization of an indole.[15]

Methodology:

-

Catalyst Preparation : In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst (e.g., a copper(II)-bisoxazoline complex, 10 mol%).

-

Reaction Setup : Add the indole substrate (1.0 eq) and a suitable anhydrous solvent (e.g., THF, Et₂O, or CH₂Cl₂).

-

Cooling : Cool the reaction mixture to the optimal temperature as determined by literature (often between -78°C and 0°C).

-

Addition : Slowly add this compound (1.1 - 1.5 eq) to the mixture.

-

Reaction : Stir the reaction at the specified temperature for the required time (typically 12-48 hours), monitoring by TLC or LC-MS.

-

Workup : Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

-

Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Purification : Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired optically active product.

Conclusion

This compound is a cornerstone reagent for introducing the trifluoromethyl group into organic molecules. Its high reactivity, driven by the powerful electron-withdrawing nature of the CF₃ group, enables a diverse range of chemical transformations. From fundamental reactions like reductions and Aldol additions to sophisticated catalytic enantioselective Friedel-Crafts alkylations and multicomponent heterocycle syntheses, ETFP provides chemists with a reliable and versatile tool for constructing novel molecular architectures. A thorough understanding of its properties and reaction protocols, as outlined in this guide, is essential for its effective application in pharmaceutical discovery and materials science.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | 13081-18-0 [chemicalbook.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Ethyl 3,3,3-trifluoro-2-oxopropanoate | C5H5F3O3 | CID 2737239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3,3-トリフルオロピルビン酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. colorado.edu [colorado.edu]

- 10. spectrabase.com [spectrabase.com]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. Page loading... [guidechem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 17. researchgate.net [researchgate.net]

- 18. Multicomponent Domino Cyclization of this compound with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl Trifluoropyruvate: Molecular Structure, Properties, and Synthetic Applications

Abstract: Ethyl Trifluoropyruvate (ETFP) is a pivotal fluorinated building block in modern organic synthesis, prized for its unique reactivity conferred by the trifluoromethyl group and adjacent keto-ester functionalities. This guide provides a comprehensive technical overview of ETFP, including its molecular structure, physicochemical properties, and detailed spectroscopic analysis. It presents experimental protocols for its synthesis and key synthetic applications, particularly in the realm of drug discovery and development. The information is tailored for researchers, scientists, and professionals in medicinal chemistry, offering a practical resource for leveraging this versatile reagent in the creation of complex, high-value molecules.

Molecular Identity and Structure

This compound, systematically named ethyl 3,3,3-trifluoro-2-oxopropanoate, is a trifluoromethylated compound featuring an α-keto-ester functional group. This structural arrangement makes the carbonyl carbons highly electrophilic, rendering the molecule susceptible to a wide range of nucleophilic attacks. It is this reactivity that positions ETFP as a valuable reagent for introducing the trifluoromethyl (CF₃) moiety into organic molecules—a common strategy for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]

| Identifier | Data |

| IUPAC Name | ethyl 3,3,3-trifluoro-2-oxopropanoate[3][4] |

| Molecular Formula | C₅H₅F₃O₃[3][4][5] |

| Linear Formula | CF₃COCO₂C₂H₅ |

| Molecular Weight | 170.09 g/mol [3] |

| CAS Number | 13081-18-0[3][4][5] |

| SMILES | CCOC(=O)C(=O)C(F)(F)F[4] |

| InChI Key | KJHQVUNUOIEYSV-UHFFFAOYSA-N[4] |

Physicochemical and Spectroscopic Data

ETFP is typically a clear, colorless to pale yellow liquid.[4][6] Its properties are well-documented, making it a reliable component in reproducible synthetic procedures.

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

| Property | Value |

| Appearance | Clear colorless to pale yellow liquid[4][6][7] |

| Boiling Point | 95-98 °C[5][8] |

| Density | 1.283 g/mL at 25 °C |

| Flash Point | 27 °C (80.6 °F)[5][8] |

| Refractive Index (n²⁰/D) | 1.341[9] |

Spectroscopic Analysis

Spectroscopic analysis is critical for confirming the identity and purity of ETFP. Key spectral features are summarized below.

| Spectroscopy | Characteristic Data |

| ¹⁹F NMR | Exhibits singlet signals for the CF₃ group. Chemical shifts are reported in various contexts, for example, δF -83.63 ppm and -83.91 ppm for diastereomers in a reaction mixture.[10] |

| ¹³C NMR | Characteristic signals include those for the carbonyl carbons of the ketone and ester, the trifluoromethylated carbon, and the ethyl group carbons.[10][11] |

| ¹H NMR | The spectrum is characterized by signals corresponding to the ethyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons.[3][10] |

| Infrared (IR) | The IR spectrum shows strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups.[10] |

Experimental Protocols: Synthesis of this compound

Multiple synthetic routes to ETFP have been established. The following protocols detail two common laboratory-scale methods.

Protocol 1: Synthesis from Ethyl-2-ethoxytetrafluoropropionate

This method involves the Lewis acid-catalyzed elimination of ethyl fluoride.

Methodology:

-

A 500 mL three-neck flask is equipped with a distillation apparatus and flushed with nitrogen.

-

Charge the flask with 340.3 g (1.56 mol) of ethyl-2-ethoxytetrafluoropropionate and 19.5 g (0.09 mol) of antimony pentachloride (SbF₅).

-

Heat the mixture. Gas evolution (identified as ethyl fluoride) will be observed.

-

Distill the reaction mixture to collect the product.

-

The procedure yields approximately 220 g (83.0% yield) of this compound with a boiling point of 88-89 °C.[12]

Protocol 2: Oxidation of Ethyl 3,3,3-trifluorolactate

This protocol uses sodium hypochlorite (B82951) as the oxidizing agent.

Methodology:

-

Dissolve 10 g (58 mmol) of ethyl 3,3,3-trifluorolactate in 58 mL of acetonitrile.

-

Add 11 g (67 mmol) of NaClO·5H₂O to the solution and stir at 20 °C for 30 minutes.

-

Monitor the reaction by ¹⁹F-NMR until completion (conversion >99%).

-

Quench the remaining oxidizing agent by adding 0.38 g (1.5 mmol) of sodium thiosulfate (B1220275) pentahydrate and stirring.

-

Add 0.33 g (3.9 mmol) of sodium bicarbonate and 10 g (70 mmol) of sodium sulfate, stir, and remove the solids by filtration.

-

Quantitative ¹⁹F-NMR analysis of the filtrate indicates a yield of approximately 97%.[9]

Applications in Organic Synthesis and Drug Development

ETFP is a versatile building block, primarily used in reactions that leverage its electrophilic nature.

Multicomponent Domino Cyclization

A modern application of ETFP is in three-component reactions to synthesize complex heterocyclic structures like γ-lactams, which are prevalent in bioactive molecules.[10]

Experimental Protocol Example:

-

Equimolar amounts of this compound, a methyl ketone (e.g., acetone), and an amino alcohol (e.g., 2-aminoethanol) are mixed in a suitable solvent such as 1,4-dioxane.[10]

-

The reaction is stirred at room temperature.

-

The reaction proceeds through a domino mechanism, involving aldol (B89426) addition followed by cyclization and dehydration, to form trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones.[10]

-

The structure and diastereomeric ratio of the products are determined using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and X-ray analysis.[10]

Friedel-Crafts and Aldol-Type Reactions

ETFP is widely used in enantioselective Friedel-Crafts alkylations of electron-rich aromatics like indoles and phenols.[9] It also participates in organocatalytic direct aldol-type reactions with substrates such as oxindoles.[13] These reactions are crucial for creating complex molecules with specific stereochemistry, often generating quaternary carbon centers which are valuable in pharmaceutical compounds.[13]

Reduction Reactions

The ketone functionality of ETFP can be selectively reduced to a hydroxyl group.

Experimental Protocol: Reduction with Sodium Borohydride (B1222165)

-

Dissolve 5.00 g (29.4 mmol) of this compound in 50 mL of diethyl ether in a 100 mL round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Add 559 mg (14.8 mmol) of sodium borohydride (NaBH₄) portion-wise.

-

Stir the resulting solution at room temperature for 1 hour.

-

Dilute the reaction with 20 mL of water and extract the product with dichloromethane (B109758) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

This process yields 4.20 g (83% yield) of ethyl 3,3,3-trifluoro-2-hydroxypropanoate.[14]

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed.[3] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3][15]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[5][8]

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[7][14] Recommended storage temperature is 2-8 °C.[5][7] The compound is sensitive to moisture.[7]

Conclusion

This compound is a high-value, versatile reagent in organic chemistry. Its well-defined molecular structure and predictable reactivity make it an indispensable tool for introducing the trifluoromethyl group into a diverse array of molecular scaffolds. The detailed protocols and applications discussed in this guide underscore its importance for researchers and scientists, particularly those in drug development, who aim to synthesize novel, fluorine-containing compounds with tailored biological properties. Proper handling and an understanding of its chemical behavior are paramount to fully exploiting its synthetic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl 3,3,3-trifluoro-2-oxopropanoate | C5H5F3O3 | CID 2737239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. B20611.14 [thermofisher.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. echemi.com [echemi.com]

- 7. 13081-18-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Ethyl 3,3,3-trifluoropyruvate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound | 13081-18-0 [chemicalbook.com]

- 10. Multicomponent Domino Cyclization of this compound with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. prepchem.com [prepchem.com]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 14. Page loading... [wap.guidechem.com]

- 15. synquestlabs.com [synquestlabs.com]

Biological significance of the trifluoromethyl group in molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique and potent electronic properties profoundly influence a molecule's physicochemical and pharmacokinetic profile, frequently leading to enhanced efficacy, metabolic stability, and bioavailability. This technical guide provides a comprehensive exploration of the biological significance of the trifluoromethyl group, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and pathways.

Physicochemical Impact of Trifluoromethylation

The introduction of a trifluoromethyl group, often as a bioisosteric replacement for a methyl group or a hydrogen atom, imparts a unique combination of properties to a molecule. These alterations are pivotal in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity

The trifluoromethyl group is significantly more lipophilic than a methyl group, a characteristic that can enhance a drug's ability to traverse biological membranes.[1][2] This property is quantified by the partition coefficient (LogP) or distribution coefficient (LogD). The Hansch lipophilicity parameter (π), a measure of the hydrophobicity of a substituent, for the trifluoromethyl group is +0.88, indicating its strong lipophilic nature.[2]

Table 1: Comparative Lipophilicity (LogP/LogD) Data

| Molecule Pair | R Group | LogP/LogD (R = CH₃) | LogP/LogD (R = CF₃) | ΔLogP/LogD | Reference |

| Toluene / Trifluorotoluene | H | 2.73 | 3.17 | +0.44 | [Calculated] |

| Anisole / Trifluoroanisole | OCH₃ | 2.11 | 2.99 | +0.88 | [3] |

| Acetophenone / Trifluoroacetophenone | COCH₃ | 1.58 | 2.45 | +0.87 | [Calculated] |

Note: Calculated values are estimations and may vary from experimental values.

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond.[2] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily. By strategically placing a CF3 group at a known metabolic hotspot, chemists can effectively block metabolic degradation, leading to a longer drug half-life and improved bioavailability.[4]

Table 2: Comparative Metabolic Stability Data

| Drug Analogue Pair | R Group | In Vitro Half-life (t½) (R = CH₃) | In Vitro Half-life (t½) (R = CF₃) | Intrinsic Clearance (CLint) (R = CH₃) | Intrinsic Clearance (CLint) (R = CF₃) | Reference |

| Celecoxib Analogue | CH₃ | Shorter | Longer | Higher | Lower | [Conceptual] |

| Fluoxetine (B1211875) Analogue | H | Shorter | Longer | Higher | Lower | [Conceptual] |

Note: This table presents a conceptual comparison. Specific values are highly dependent on the molecular scaffold and the experimental system.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity or basicity of nearby functional groups. This modulation of pKa is crucial for optimizing a drug's solubility, receptor binding, and pharmacokinetic properties. For instance, the presence of a CF3 group can increase the acidity of a nearby carboxylic acid or decrease the basicity of a neighboring amine.

Table 3: Effect of Trifluoromethyl Group on pKa

| Molecule | Functional Group | pKa (without CF₃) | pKa (with CF₃) | ΔpKa | Reference |

| Toluic Acid / Trifluoromethylbenzoic Acid | Carboxylic Acid | 4.37 (p-toluic acid) | 3.71 (p-trifluoromethylbenzoic acid) | -0.66 | [Calculated] |

| Aniline / Trifluoromethylaniline | Amine | 4.60 (aniline) | 2.60 (p-trifluoromethylaniline) | -2.00 | [Calculated] |

Note: Calculated values are estimations and may vary from experimental values.

Experimental Protocols

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient.[5][6][7]

Methodology:

-

Preparation of Phases: Prepare a phosphate (B84403) buffer solution (e.g., pH 7.4) and saturate it with 1-octanol (B28484). Similarly, saturate 1-octanol with the phosphate buffer.

-

Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[8]

-

Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated 1-octanol and buffer in a vessel. The ratio of the organic to aqueous phase can be varied depending on the expected lipophilicity of the compound.[6]

-

Equilibration: Agitate the mixture vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[9]

-

Phase Separation: Allow the phases to separate completely, often by centrifugation.

-

Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the test compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Calculation: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase.[8]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[10][11][12][13]

Methodology:

-

Reagent Preparation:

-

Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.

-

Prepare a phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Prepare a solution of the test compound at a specific concentration (e.g., 1 µM) in the buffer.

-

Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

-

-

Incubation:

-

Pre-warm the microsomal suspension and the test compound solution to 37°C.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system to the mixture of microsomes and the test compound.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, containing an internal standard. This precipitates the proteins and quenches the enzymatic activity.[10]

-

-

Sample Processing:

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Analysis:

-

Quantify the remaining parent compound in each sample using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein / mL).[14][15]

-

Signaling Pathways and Logical Workflows

Signaling Pathway: Celecoxib Inhibition of COX-2

Celecoxib is a selective COX-2 inhibitor containing a trifluoromethyl group. It is used to treat pain and inflammation.[16] The trifluoromethyl group contributes to its binding affinity and selectivity for the COX-2 enzyme.

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Signaling Pathway: Fluoxetine and Serotonin (B10506) Reuptake

Fluoxetine (Prozac) is a selective serotonin reuptake inhibitor (SSRI) used to treat depression. The trifluoromethyl group in fluoxetine enhances its lipophilicity, allowing it to cross the blood-brain barrier, and contributes to its binding to the serotonin transporter (SERT).[2]

References

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. researchgate.net [researchgate.net]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. mttlab.eu [mttlab.eu]

- 14. researchgate.net [researchgate.net]

- 15. hrcak.srce.hr [hrcak.srce.hr]

- 16. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction to Fluorinated Building Blocks in Medicinal Chemistry

An in-depth technical guide for researchers, scientists, and drug development professionals.

Executive Summary

Fluorine has emerged as a cornerstone element in modern medicinal chemistry, with approximately 25-30% of small-molecule drugs now containing at least one fluorine atom.[1] Its unique and powerful properties—including high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—offer medicinal chemists a versatile tool to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates.[1][2][3] The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and acidity (pKa).[4][5] These modulations often translate into enhanced efficacy, improved safety profiles, and better patient compliance.[3] This guide provides a comprehensive overview of the role of fluorinated building blocks in drug design, covering their impact on molecular properties, strategic applications, key synthetic methodologies, and successful implementation in FDA-approved therapeutics.

The Physicochemical and Pharmacokinetic Impact of Fluorination

The substitution of hydrogen with fluorine, while seemingly a minor structural change, imparts significant alterations to a molecule's electronic and physical nature. These changes are pivotal in overcoming common challenges in drug development.

Modulation of Acidity (pKa)

Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of nearby functional groups, particularly basic amines.[6][7] By reducing the basicity of a nitrogen atom, fluorination can decrease the likelihood of protonation at physiological pH. This is crucial for CNS drug candidates, as a lower positive charge can enhance penetration across the blood-brain barrier.[1][8] This effect is highly dependent on the position of the fluorine atom relative to the basic center, with β- and γ-substitutions generally having the most pronounced impact.[8]

Table 1: Effect of Fluorination on Acidity (pKa) of Aniline and Pyridine

| Compound | Structure | pKa | Change vs. Parent |

|---|---|---|---|

| Aniline | C₆H₅NH₂ | 4.58[9] | - |

| 3-Fluoroaniline | m-FC₆H₄NH₂ | 3.51 | -1.07 |

| 4-Fluoroaniline | p-FC₆H₄NH₂ | 4.65 | +0.07 |

| Pyridine | C₅H₅N | 5.25 | - |

| 2-Fluoropyridine | 2-FC₅H₄N | -0.44[10] | -5.69 |

| 3-Fluoropyridine | 3-FC₅H₄N | 2.97[10] | -2.28 |

| 2-(Trifluoromethylthio)pyridine | 2-(SCF₃)C₅H₄N | 0.97[11] | -4.28 |

Note: pKa values can vary based on measurement conditions. The data presented is for illustrative purposes.

Alteration of Lipophilicity (LogP)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on LogP is complex and context-dependent.[11] While single fluorine atom substitution on an aromatic ring typically causes a slight increase in lipophilicity, the introduction of fluoroalkyl groups like trifluoromethyl (CF₃) leads to a more substantial increase.[7][12] However, in some aliphatic systems, fluorination can lead to a counterintuitive decrease in lipophilicity, potentially due to changes in the molecule's overall polarity and dipole moment.[11]

Table 2: Effect of Fluorination on Lipophilicity (LogP) of Benzene

| Compound | Structure | LogP | Change vs. Parent |

|---|---|---|---|

| Benzene | C₆H₆ | 2.13[13] | - |

| Fluorobenzene | C₆H₅F | 2.27[13] | +0.14 |

| Chlorobenzene | C₆H₅Cl | 2.84[13] | +0.71 |

| Toluene (B28343) | C₆H₅CH₃ | 2.73 | +0.60 |

| Trifluoromethylbenzene | C₆H₅CF₃ | 3.17[14] | +1.04 |

Enhancement of Metabolic Stability

One of the most powerful applications of fluorine in drug design is blocking metabolic "soft spots."[1][7] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes, which often involves the oxidation of a C-H bond. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond and is highly resistant to oxidative cleavage.[7] By strategically placing a fluorine atom at a metabolically labile position, chemists can prevent hydroxylation and other oxidative transformations, thereby extending the drug's half-life and improving its oral bioavailability.[1][7]

Improvement of Binding Affinity

Fluorine can enhance a drug's binding affinity to its target protein through several mechanisms. It can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the binding pocket.[1] Furthermore, fluorination can stabilize the bioactive conformation of a molecule, reducing the entropic penalty of binding.[5] The replacement of a hydrogen or a hydroxyl group with fluorine generally does not cause significant steric changes, allowing the modified ligand to fit within the same binding site as its non-fluorinated counterpart.[1]

Strategic Applications and Logical Workflows

The decision to incorporate fluorine into a drug candidate is a strategic one, aimed at solving specific challenges identified during lead optimization.

Table 3: Common Fluorinated Building Blocks and Their Bioisosteric Counterparts

| Fluorinated Group | Non-Fluorinated Bioisostere | Key Property Change |

|---|---|---|

| -F (Fluorine) | -H (Hydrogen) | Blocks metabolism, alters electronics, minimal steric change. |

| -F (Fluorine) | -OH (Hydroxyl) | Removes H-bond donor capability, increases metabolic stability. |

| -CF₃ (Trifluoromethyl) | -CH(CH₃)₂ (Isopropyl) | Increases lipophilicity and metabolic stability, similar sterics. |

| -OCHF₂ (Difluoromethoxy) | -OCH₃ (Methoxy) | Increases lipophilicity, metabolically more stable.[5] |

| -SCF₃ (Trifluoromethylthio) | -SCH₃ (Methylthio) | Significantly increases lipophilicity and stability. |

Synthesis of Fluorinated Building Blocks

The synthesis of fluorinated compounds can be approached in two main ways: the building block approach, where pre-fluorinated synthons are used, or late-stage fluorination, where fluorine is introduced at the end of a synthetic sequence.[1] Advances in synthetic chemistry have provided a wide array of methods for both strategies.[2]

Detailed Experimental Protocols

Protocol 1: Deoxyfluorination of a Secondary Alcohol using Deoxofluor This protocol describes the conversion of an alcohol to an alkyl fluoride, a common transformation in medicinal chemistry.[15][16]

-

Materials:

-

Alcohol substrate (1.0 eq)

-

Deoxofluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride) (3.0 eq)[15]

-

Anhydrous dichloromethane (B109758) (DCM) (20 volumes)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

Dissolve the alcohol substrate (1.0 eq) in anhydrous DCM (20 volumes) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add Deoxofluor (3.0 eq) dropwise to the stirred solution. Caution: Deoxofluor reacts violently with water and should be handled in a dry atmosphere with appropriate personal protective equipment.[15]

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution at 0 °C.

-

Separate the layers and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired alkyl fluoride.[15]

-

Protocol 2: Late-Stage Deoxyfluorination of a Heteroaromatic Phenol (B47542) using PhenoFluor This protocol is useful for introducing fluorine into complex, electron-deficient heteroaromatic systems.[17]

-

Materials:

-

Heteroaromatic phenol substrate (0.500 mmol, 1.0 eq)

-

PhenoFluor (0.600 mmol, 1.2 eq)

-

Cesium Fluoride (CsF), finely ground and dried (1.50 mmol, 3.0 eq)[17]

-

Anhydrous toluene (5.0 mL)

-

Inert atmosphere glovebox

-

-

Procedure:

-

Inside a glovebox, combine the heteroaromatic phenol (1.0 eq), CsF (3.0 eq), and PhenoFluor (1.2 eq) in a reaction vial.[17]

-

Add anhydrous toluene (5.0 mL), seal the vial, and remove it from the glovebox.

-

Stir the mixture at 23 °C for 30 minutes.

-

Heat the reaction mixture to 110 °C and stir for 24 hours.

-

After cooling to 23 °C, filter the mixture through a pad of Celite, eluting with DCM.

-

Concentrate the filtrate in vacuo.

-

Purify the resulting residue by flash silica gel column chromatography to afford the fluorinated heteroaromatic compound.[17]

-

Case Study: Ibrutinib and Bruton's Tyrosine Kinase (BTK) Inhibition

Ibrutinib is a first-in-class, FDA-approved covalent inhibitor of Bruton's tyrosine kinase (BTK) used to treat B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia.[18] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[19][20] The design of Ibrutinib prominently features a 4-fluorophenoxy substituent. This fluorinated moiety enhances binding within a hydrophobic pocket of the BTK active site and contributes to an improved pharmacokinetic profile.[1]

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Synthetic Fluorination Methodology — Altmaniacs [altmaniacs.com]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Fluorine in Medicinal Chemistry [pubmed.ncbi.nlm.nih.gov]

- 5. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Deoxofluor - Enamine [enamine.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 19. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enhanced Reactivity of α-Keto Esters Containing Trifluoromethyl Groups: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1] When appended to the α-position of a keto ester, the CF3 group imparts unique reactivity profiles, unlocking novel synthetic pathways and enabling the creation of complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity of α-keto esters containing trifluoromethyl groups, with a focus on their synthesis, transformations, and applications in drug development.

Synthesis of α-Trifluoromethylated Carbonyl Compounds

The synthesis of molecules bearing a trifluoromethyl group adjacent to a carbonyl is a significant area of research, with numerous methods developed to access these valuable building blocks.

Deoxyhydrotrifluoromethylation of α-Keto Esters

A notable advancement in the synthesis of α-CF3 substituted esters is the fluoride (B91410) anion-free direct deoxyhydrotrifluoromethylation of α-keto esters.[2] This method utilizes Ph3P+CF2CO2− as a difluoromethylating reagent and is promoted by water, which facilitates the dissociation of the CF2 group to form the CF3 moiety.[2] The reaction exhibits broad substrate scope and high functional group compatibility, making it a practical and scalable approach.[2] Mechanistic studies suggest the reaction proceeds through a Wittig reaction to form a gem-difluoroalkene intermediate, which is then hydrolyzed to the α-CF3 ester.[2]

Trifluoromethylation of α-Chloro Aldehydes

An alternative route to α-trifluoromethyl esters involves the N-heterocyclic carbene (NHC)-catalyzed trifluoromethylation of α-chloro aldehydes.[3][4] This method employs an electrophilic trifluoromethylating reagent in combination with NHC catalysis to functionalize a wide range of substrates.[3] The proposed mechanism involves the addition of the NHC to the aldehyde, followed by dehydrochlorination, electrophilic trifluoromethylation of the resulting enolate, and subsequent esterification.[4]

Other Synthetic Approaches

A variety of other methods for the synthesis of α-trifluoromethyl ketones and esters have been reported, including:

-

Electrophilic trifluoromethylation of ketene (B1206846) silyl (B83357) acetals: This reaction proceeds under mild conditions using hypervalent iodine reagents to provide access to secondary, tertiary, and quaternary α-trifluoromethyl esters.[3]

-

Nucleophilic trifluoromethylation of esters: This approach utilizes reagents like fluoroform (HCF3) in the presence of a strong base to convert esters into trifluoromethyl ketones.[5][6]

-

Cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides: A dual nickel/photoredox catalysis system enables the synthesis of α-trifluoromethyl ketones under mild conditions.[7]

-

Photoredox activation of halotrifluoroacetones: This method allows for the divergent synthesis of trifluoromethyl ketones from olefins through either radical polar crossover or hydrogen atom transfer mechanisms.[8]

Reactivity of α-Keto Esters with Trifluoromethyl Groups

The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl groups in α-keto esters. This "trifluoromethyl effect" enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9]

Generation of Ketyl Radicals

A distinct reactivity pattern of α-keto acids involves the generation of ketyl radicals through a proton-coupled electron transfer (PCET) mechanism.[10] This contrasts with the conventional decarboxylation pathway that forms acyl radicals.[10] These ketyl radicals can then participate in various C-C bond-forming reactions, such as the synthesis of butyrolactones by coupling with aryl olefins, which can serve as intermediates for the synthesis of trifluoromethyl ketones (TFMKs).[10]

Quantitative Data Summary

The following tables summarize key quantitative data from the cited literature, providing a comparative overview of different synthetic methodologies.

Table 1: Synthesis of α-Trifluoromethyl Esters via Deoxyhydrotrifluoromethylation of α-Keto Esters

| Entry | α-Keto Ester Substrate | Reagent | Solvent | Additive | Temperature (°C) | Yield (%) | Reference |

| 1 | Ethyl 2-oxo-2-phenylacetate | Ph3P+CF2CO2− | Dioxane | H2O | 80 | 95 | [2] |

| 2 | Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | Ph3P+CF2CO2− | Dioxane | H2O | 80 | 92 | [2] |

| 3 | Ethyl 2-(naphthalen-2-yl)-2-oxoacetate | Ph3P+CF2CO2− | Dioxane | H2O | 80 | 96 | [2] |

| 4 | Ethyl 2-oxo-2-(thiophen-2-yl)acetate | Ph3P+CF2CO2− | Dioxane | H2O | 80 | 85 | [2] |

Table 2: Synthesis of Trifluoromethyl Ketones via Nucleophilic Trifluoromethylation of Esters

| Entry | Ester Substrate | Trifluoromethylating System | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Methyl 2-naphthoate | HCF3/KHMDS | Triglyme (B29127) | -40 | 75 | [5] |

| 2 | Methyl 4-methoxybenzoate | HCF3/KHMDS | Triglyme | -40 | 82 | [5] |

| 3 | Methyl benzoate | HCF3/KHMDS | Triglyme | -40 | 65 | [5] |

| 4 | Methyl 1-naphthoate | HCF3/KHMDS | Triglyme | -40 | 37 | [5] |

Experimental Protocols

General Procedure for Deoxyhydrotrifluoromethylation of α-Keto Esters[2]

To a solution of α-keto ester (0.2 mmol) and Ph3P+CF2CO2− (0.4 mmol) in dioxane (2.0 mL) was added H2O (0.4 mmol). The reaction mixture was stirred at 80 °C for the time indicated by TLC analysis. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired α-trifluoromethyl ester.

General Procedure for Nucleophilic Trifluoromethylation of Esters with Fluoroform[5]

To a solution of the methyl ester (0.5 mmol) and KHMDS (1.0 mmol) in triglyme (2.5 mL) at -40 °C was bubbled fluoroform (HCF3) gas (1.1 equiv). The reaction mixture was stirred at -40 °C for 4 hours. The reaction was then quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to give the corresponding trifluoromethyl ketone.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key reaction mechanisms and workflows discussed in this guide.

Caption: Proposed mechanism for the deoxyhydrotrifluoromethylation of α-keto esters.

Caption: Generation of ketyl radicals from α-keto acids via PCET.

Conclusion

The unique reactivity of α-keto esters containing trifluoromethyl groups, driven by the strong electron-withdrawing nature of the CF3 moiety, presents a wealth of opportunities for synthetic chemists and drug development professionals. The methodologies outlined in this guide provide robust and versatile routes to a wide array of α-trifluoromethylated carbonyl compounds. A thorough understanding of these reactions and their underlying mechanisms is crucial for the rational design and synthesis of novel therapeutic agents with enhanced pharmacological profiles. The continued exploration of the reactivity of these valuable building blocks will undoubtedly lead to further innovations in the field of medicinal chemistry.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. F--Free Deoxyhydrotrifluoromethylation of α-Keto Esters with Ph3P+CF2CO2-: Synthesis of α-CF3-Substituted Esters [organic-chemistry.org]

- 3. α-Trifluoromethyl carboxyl derivative synthesis [organic-chemistry.org]

- 4. Synthesis of α-Trifluoromethyl Esters - ChemistryViews [chemistryviews.org]

- 5. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 9. benchchem.com [benchchem.com]

- 10. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

Proposed Mechanism of Action for Ethyl Trifluoropyruvate in Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trifluoropyruvate (ETP) is a versatile fluorinated building block of significant interest in synthetic and medicinal chemistry. Its unique electronic properties, stemming from the strongly electron-withdrawing trifluoromethyl group, render it highly reactive and amenable to a variety of chemical transformations. This technical guide provides an in-depth exploration of the proposed mechanisms of action for ETP in key chemical reactions, with a focus on its role as a potent electrophile. This document summarizes quantitative data from representative reactions, details relevant experimental protocols, and provides visualizations of reaction pathways to facilitate a deeper understanding of its chemical behavior. While ETP is utilized in the synthesis of potentially bioactive molecules, its direct biological mechanisms of action are still an emerging area of research.

Core Reactivity and Mechanistic Principles

This compound's reactivity is dominated by the electrophilic character of its carbonyl carbons. The presence of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl group, making it a prime target for nucleophilic attack. This fundamental principle governs its participation in a wide range of reactions, including aldol-type additions and multicomponent domino cyclizations.

Role as an Electrophile in Biological Systems

While specific enzyme inhibition or interaction studies for this compound were not prominently found in the reviewed literature, its inherent electrophilicity suggests a potential for interaction with biological nucleophiles.[1] In biological systems, electrophiles can react with nucleophilic sites on macromolecules such as proteins and DNA, leading to covalent modifications that can alter their function.[2] The thiol groups of cysteine residues in proteins are particularly soft nucleophiles that readily react with soft electrophiles.[2] Given the electrophilic nature of its carbonyl carbons, ETP could potentially interact with such nucleophilic residues in enzyme active sites, leading to reversible or irreversible inhibition. However, specific studies detailing these interactions are needed to confirm this hypothesis.

Multicomponent Domino Cyclization Reactions

A significant application of this compound is in multicomponent domino cyclizations, which allow for the rapid assembly of complex heterocyclic structures from simple starting materials.[3][4] A notable example is the reaction of ETP with methyl ketones and amino alcohols, leading to the formation of γ-lactam annulated oxazacycles.[3][5]

Proposed Reaction Pathway

The proposed mechanism for this transformation involves a series of sequential reactions in a single pot. The key steps are outlined in the workflow below. This process highlights the ability of the polyfluoroacyl group of ETP to readily react with the activated methylene (B1212753) group of the ketone.[3]

Quantitative Data from Multicomponent Reactions

The following table summarizes representative yields and diastereomeric ratios for the synthesis of trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones and tetrahydropyrrolo[2,1-b][3][5]oxazine-6-ones.[3]

| Methyl Ketone | Amino Alcohol | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Acetone | 2-Aminoethanol | 4a | 55 | 60:40 |

| 2-Butanone | 2-Aminoethanol | 4b | 62 | 65:35 |

| 2-Hexanone | 2-Aminoethanol | 4c | 68 | 70:30 |

| Acetophenone | 2-Aminoethanol | 4d | 75 | >99:1 |

| Acetone | 3-Amino-1-propanol | 8a | 52 | 55:45 |

| 2-Butanone | 3-Amino-1-propanol | 8b | 60 | 60:40 |

| 2-Hexanone | 3-Amino-1-propanol | 8c | 65 | 65:35 |

| Acetophenone | 3-Amino-1-propanol | 8d | 72 | >99:1 |

Aldol-Type Reactions

This compound is an effective substrate in aldol-type reactions, reacting with enolates or their equivalents to form β-hydroxy-α-trifluoromethyl esters. Organocatalytic approaches have enabled highly enantioselective additions to ETP.

Cinchona Alkaloid-Catalyzed Aldol Reaction

The reaction of oxindoles with this compound catalyzed by Cinchona alkaloids, such as (DHQD)2PHAL, proceeds with high yields and excellent stereoselectivities.[6] This reaction is significant as it creates two contiguous asymmetric quaternary carbon centers in a single step.[6]

Quantitative Data from Aldol Reactions

The following table presents the yields, diastereomeric ratios (dr), and enantiomeric ratios (er) for the organocatalytic asymmetric direct aldol reaction of various oxindoles with this compound.[6]

| R¹ Substituent | R² Substituent | Yield (%) | dr | er |

| Phenyl | H | 99 | 90:10 | 98:2 |

| 4-Methoxyphenyl | H | 95 | 92:8 | 97:3 |

| 4-Chlorophenyl | H | 99 | 93:7 | 96:4 |

| 2-Thienyl | H | 85 | 88:12 | 95:5 |

| Methyl | H | 94 | 92:8 | 98:2 |

| Ethyl | H | 99 | 90:10 | 98:2 |

| Phenyl | Me | 27 | 71:29 | 90:10 |

Experimental Protocols

General Procedure for Multicomponent Domino Cyclization

To a solution of this compound (1 mmol) and methyl ketone (1 mmol) in 1,4-dioxane (B91453) (2 mL) is added the amino alcohol (1 mmol).[3] The reaction mixture is stirred at room temperature for a specified time (typically 24-48 hours), monitoring the reaction progress by ¹⁹F NMR spectroscopy and GC-MS.[3] Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.[3]

General Procedure for Cinchona Alkaloid-Catalyzed Aldol Reaction

To a solution of the oxindole (0.1 mmol) and (DHQD)2PHAL (10 mol%) in diethyl ether (1.0 mL) at 0 °C is added this compound (0.2 mmol).[6] The reaction mixture is stirred at this temperature for a specified period (3-55 hours).[6] The reaction is then quenched, and the product is purified by column chromatography to yield the trifluoromethylated oxindole.[6]

Conclusion

This compound's pronounced electrophilicity, driven by its trifluoromethyl group, is the cornerstone of its reactivity. This property is effectively harnessed in complex organic transformations such as multicomponent domino cyclizations and asymmetric aldol reactions to generate structurally diverse and stereochemically rich molecules. While its synthetic utility is well-established, the exploration of its mechanism of action in biological systems presents a compelling frontier for future research. A deeper understanding of its interactions with biological nucleophiles could unlock new avenues for the development of novel therapeutic agents.

References

- 1. beyondbenign.org [beyondbenign.org]

- 2. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multicomponent Domino Cyclization of this compound with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

The role of Ethyl Trifluoropyruvate in early-stage drug discovery

An In-depth Technical Guide to the Role of Ethyl Trifluoropyruvate in Early-Stage Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a highly effective strategy for optimizing therapeutic profiles. Fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (ETP), a versatile fluorinated building block, has emerged as a critical intermediate in the synthesis of novel, potentially bioactive compounds.[1] This technical guide provides a comprehensive overview of ETP's role in early-stage drug discovery, focusing on its chemical applications, experimental utility, and the properties it imparts to synthesized molecules.

ETP is a trifluoromethylated compound with the chemical formula C₅H₅F₃O₃.[1] Its structure is characterized by a reactive pyruvate (B1213749) ester with an adjacent trifluoromethyl group, which enhances its reactivity and makes it an ideal starting material for introducing trifluorinated moieties into pharmaceutical intermediates.[2] This guide will detail its physicochemical properties, key synthetic applications, and provide specific experimental protocols for its use.

Physicochemical Properties of this compound

ETP is a clear, pale yellow liquid whose properties are well-documented.[2][3] The presence of the trifluoromethyl group significantly influences its chemical behavior.[1] A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 13081-18-0 | [1][4][5] |

| Molecular Formula | C₅H₅F₃O₃ | [1][6] |

| Molecular Weight | 170.09 g/mol | [1][5][6] |

| Appearance | Colorless to pale yellow liquid | [2][3][7] |

| Density | 1.283 g/mL at 25 °C | [4][5] |

| Boiling Point | 88° to 89°C | [8] |

| Flash Point | 31 °C (87.8 °F) - closed cup | [4] |

| IUPAC Name | ethyl 3,3,3-trifluoro-2-oxopropanoate | [1][6] |

Core Synthetic Applications in Drug Discovery

ETP's primary role in drug discovery is as a versatile building block for synthesizing fluorinated compounds.[1][3] The trifluoromethyl group it imparts can enhance lipophilicity, which may improve a compound's bioavailability and interaction with biological targets.[1]

Key Chemical Reactions

ETP is utilized in a variety of chemical reactions to construct complex molecular scaffolds.[1]

-

Aldol Reactions: It readily undergoes aldol-type reactions with various carbonyl compounds and oxindoles to form β-hydroxy ketones and other complex structures.[1][9] These reactions can generate contiguous asymmetric quaternary carbon centers in a single step.[9]

-

Multicomponent Domino Cyclizations: ETP is notably used in three-component reactions with methyl ketones and amino alcohols to synthesize γ-lactam annulated oxazacycles, which are frameworks present in many bioactive natural molecules.[1][10]

-

Friedel-Crafts Reactions: Enantioselective Friedel–Crafts alkylation of phenols and indoles with ETP has been reported, demonstrating its utility in creating chiral molecules.[3]

-

Copper-Mediated Reactions: Its versatility is further shown in copper-mediated reactions with components like o-iodoanilines and anilines.[1]

The following diagram illustrates the central role of ETP as a starting material in the drug discovery pipeline.

Caption: Workflow of ETP in the drug discovery pipeline.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for key reactions involving ETP.

Protocol 1: Multicomponent Domino Cyclization to Synthesize γ-Lactam Annulated Oxazacycles[12]

This protocol describes a three-component reaction between this compound, a methyl ketone, and an amino alcohol.

-

Reagent Preparation: In a reaction vessel, combine this compound (1.0 mmol), the desired methyl ketone (e.g., acetone, 1.0 mmol), and the desired amino alcohol (e.g., 2-aminoethanol, 1.0 mmol).

-

Solvent Addition: Add 1,4-dioxane (B91453) (3 mL) as the solvent.

-

Reaction: Stir the resulting mixture at room temperature.

-

Monitoring: Monitor the reaction progress using ¹⁹F NMR spectroscopy, observing the chemical shift of the CF₃ group signal from the starting pyruvate (δF ~81.08 ppm) to the product.[10]

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue using column chromatography on silica (B1680970) gel to isolate the diastereomeric products.

-

Characterization: Determine the structure of the synthesized heterocycles using ¹H, ¹³C, ¹⁹F NMR spectroscopy and X-ray diffraction (XRD) analysis.[10]

The workflow for this experimental process can be visualized as follows.

References

- 1. Buy this compound | 13081-18-0 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 13081-18-0 [chemicalbook.com]

- 4. 3,3,3-トリフルオロピルビン酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ethyl 3,3,3-trifluoropyruvate 97 13081-18-0 [sigmaaldrich.com]

- 6. Ethyl 3,3,3-trifluoro-2-oxopropanoate | C5H5F3O3 | CID 2737239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [lzchemical.com]

- 8. prepchem.com [prepchem.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 10. Multicomponent Domino Cyclization of this compound with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ethyl Trifluoropyruvate in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ethyl trifluoropyruvate as a versatile building block in multicomponent reactions (MCRs). The high reactivity of its α-keto-ester functionality, combined with the electron-withdrawing nature of the trifluoromethyl group, makes it an exceptional substrate for the rapid construction of complex, fluorine-containing heterocyclic scaffolds.[1] Such structures are of significant interest in medicinal chemistry and drug development due to the often-favorable pharmacological properties imparted by the trifluoromethyl group.

These notes will focus on two key examples: a domino cyclization for the synthesis of γ-lactam annulated oxazacycles and a Passerini three-component reaction for the formation of α-acyloxy amides.

Application Note 1: Domino Cyclization for the Synthesis of Trifluoromethyl-Substituted Tetrahydropyrrolo[2,1-b]oxazol-5-ones